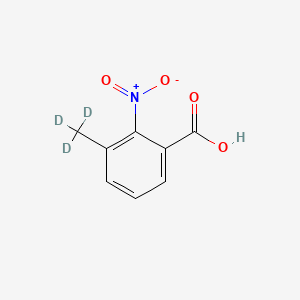

2-Nitro-m-toluic Acid-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO4 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

2-nitro-3-(trideuteriomethyl)benzoic acid |

InChI |

InChI=1S/C8H7NO4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)/i1D3 |

InChI Key |

DGDAVTPQCQXLGU-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitro M Toluic Acid D3: Directed Deuterium Incorporation

General Strategies for Site-Selective Deuterium (B1214612) Labeling of Aromatic Carboxylic Acids and Methyl Groups

The synthesis of deuterated aromatic compounds, including carboxylic acids and molecules with methyl groups, can be achieved through several strategic approaches. These methods aim to replace specific hydrogen atoms with deuterium in a controlled and efficient manner.

Deuterium-Hydrogen Exchange Protocols for Specific Aromatic Positions

Deuterium-hydrogen (H-D) exchange reactions are a direct method for introducing deuterium into aromatic rings. These reactions are often catalyzed by acids or metals and can be tailored to target specific positions on the aromatic nucleus.

Acid-catalyzed H-D exchange is a common and effective method for deuterating aromatic rings. nih.gov These reactions typically proceed through an electrophilic aromatic substitution mechanism, where a deuterated acid acts as the deuterium source. nih.gov The reactivity and regioselectivity of the exchange are influenced by the electron density of the aromatic ring, with electron-rich positions being more susceptible to deuteration. nih.gov While strong deuterated mineral acids like DCl, DBr, and D₂SO₄ in D₂O are frequently used, they can sometimes lead to unwanted side reactions or substrate decomposition. nih.gov A milder alternative involves using deuterated trifluoroacetic acid (CF₃COOD), which can serve as both the solvent and the deuterium source, often without the need for metal catalysts. nih.gov

Metal-catalyzed H-D exchange offers another versatile approach. Palladium and platinum catalysts are widely used for this purpose. For instance, a ligand-free, palladium-catalyzed method has been developed for the ortho-deuteration of aromatic carboxylic acids using D₂O as the deuterium source. thieme-connect.com Platinum catalysts, such as platinum-on-carbon (Pt/C), have shown a high tendency to deuterate aromatic positions, while palladium catalysts often favor the deuteration of aliphatic C-H bonds. researchgate.net The combination of catalysts, like a mixed system of Pd/C and Pt/C, can be employed for the total deuteration of aromatic compounds. researchgate.net

Recent advancements have also explored photoinduced, metal-free H-D exchange on aromatic systems. This method utilizes photoexcitation in a deuterated solvent like hexafluoroisopropanol (HFIP-d₁) to enhance the basicity of the aromatic ring, enabling deuteration from a weakly acidic medium. nih.gov This approach offers the advantage of avoiding transition metal catalysts and strong superacids, which can be beneficial for labeling sensitive pharmaceutical molecules. nih.gov

Synthesis Utilizing Deuterated Methyl Precursors

An alternative to direct H-D exchange on the final molecule is the use of starting materials that already contain the desired deuterium labels. For the synthesis of compounds with a deuterated methyl group, deuterated methyl precursors are invaluable.

A common and valuable precursor is methyl-d₃ bromide (CD₃Br). cdnsciencepub.com This compound can be synthesized in high yield from silver acetate-d₃ and bromine. cdnsciencepub.com The deuterated silver acetate (B1210297) itself can be prepared from deuterated acetic acid, which is obtainable from the decarboxylation of deuterated malonic acid. cdnsciencepub.com Deuterated malonic acid can be prepared by the repeated exchange of normal malonic acid with deuterium oxide. cdnsciencepub.com

Another approach involves the use of other deuterated methylation reagents, such as TsOCD₃. researchgate.net These reagents can be used to introduce a deuterated methyl group onto a suitable substrate. For example, Boc-protected benzylamine (B48309) can be reacted with TsOCD₃ to introduce a deuterated methyl group, which after deprotection steps, can yield deuterated methylamine. researchgate.net

In the context of biochemical synthesis, selectively ¹³C- and ²H-labeled precursors are used in cell-free protein synthesis to produce proteins with labeled methyl groups. copernicus.org For instance, α-ketobutyrate and α-ketoisovalerate are established precursors for the in vivo synthesis of amino acids with labeled methyl groups. copernicus.orgnih.gov

Catalytic Deuteration Methods Applicable to Substituted Benzoic Acids

Various catalytic systems have been developed specifically for the deuteration of substituted benzoic acids, offering control over the position of deuterium incorporation.

Palladium-catalyzed reactions are prominent in this area. A ligand-free palladium-catalyzed ortho-deuteration of aromatic carboxylic acids has been reported, using D₂O as the deuterium source. thieme-connect.com The carboxylate group can act as a directing group, facilitating the C-H activation and subsequent deuteration at the ortho position. acs.orgchemrxiv.org The reactivity can be influenced by the substitution pattern on the benzoic acid ring. thieme-connect.com For instance, meta-substituted benzoic acids have shown higher reactivity towards hydrogen isotope exchange compared to their para- and ortho-substituted counterparts under certain conditions. thieme-connect.com

Ruthenium catalysts have also been employed for the regioselective deuteration of aromatic acids. A ruthenium-catalyzed H-D exchange using D₂O as the deuterium source has been shown to be effective for the ortho-deuteration of benzoic acids. acs.org

Silver-catalyzed decarboxylative deuteration provides a method for the selective monodeuteration of arenes from their corresponding carboxylic acids. rsc.orgthieme-connect.com This reaction is particularly effective for ortho-substituted benzoic acids, where catalytic amounts of a silver(I) salt in a DMSO/D₂O mixture facilitate the replacement of the carboxylic acid group with a deuterium atom in high yields and with excellent deuterium incorporation. rsc.org

The choice of catalyst and reaction conditions allows for a degree of control over which positions on the benzoic acid ring are deuterated.

| Catalyst System | Deuterium Source | Selectivity | Key Features |

| Palladium (ligand-free) | D₂O | Ortho | Effective for ortho-deuteration of aromatic carboxylic acids. thieme-connect.com |

| Ruthenium | D₂O | Ortho | Enables ortho-directed deuteration of benzoic acids. acs.org |

| Silver(I) salts | D₂O | Decarboxylative | Facilitates deutero-decarboxylation of ortho-substituted benzoic acids. rsc.orgthieme-connect.com |

| Platinum-on-carbon (Pt/C) | D₂O | Aromatic ring | Generally shows high tendency for aromatic deuteration. researchgate.net |

Enzymatic Approaches for Stereoselective Deuterium Introduction

Enzymatic methods offer a high degree of selectivity, including stereoselectivity, for the introduction of deuterium into organic molecules. researchgate.net These biocatalytic approaches can be particularly useful for the synthesis of chiral deuterated compounds.

Enzymes such as L-phenylalanine dehydrogenase have been used for the synthesis of L-phenylalanine and L-tyrosine isotopomers selectively labeled with deuterium at the C-2 position of the side chain. bibliotekanauki.pl This is achieved through the reductive amination of the corresponding α-keto acids in a deuterated medium. bibliotekanauki.pl

Another example is the use of a two-protein system, consisting of an aminotransferase (DsaD) and a partner protein (DsaE), to catalyze both Cα and Cβ hydrogen-deuterium exchange in amino acids. nih.govwisc.edu In the absence of the partner protein, only Cα-deuteration occurs, highlighting the ability to control the site of deuteration through the specific enzymatic system employed. nih.govwisc.edu

Enzymatic methods can operate under mild conditions and often directly on the free amino acids, providing an efficient route to deuterated products. nih.govwisc.edu The high selectivity of enzymes can be advantageous for avoiding non-specific labeling and for producing compounds with a specific stereochemistry. researchgate.net

Specific Synthetic Routes for 2-Nitro-m-toluic Acid-d3

The synthesis of this compound involves the specific incorporation of three deuterium atoms onto the methyl group of the 2-nitro-m-toluic acid scaffold. This can be approached by starting with a deuterated precursor or by performing the nitration on a pre-deuterated m-toluic acid.

Optimization of Nitration Reactions for Deuterated m-Toluic Acid Precursors

The nitration of m-toluic acid is a key step in the synthesis of 2-nitro-m-toluic acid. The introduction of a nitro group onto the aromatic ring is an electrophilic aromatic substitution reaction. The position of nitration is directed by the existing substituents on the ring: the methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In m-toluic acid, the positions ortho to the methyl group are 2 and 6, and the position para is 5. The positions meta to the carboxylic acid group are 2 and 6. Therefore, the nitration is expected to occur primarily at the 2- and 6-positions.

The synthesis of 2-nitro-3-methylbenzoic acid from m-toluic acid has been optimized to achieve high conversion and selectivity. One patented method involves the reaction of powdered m-toluic acid with nitric acid at low temperatures, ranging from -30 to -15 °C. google.compatsnap.com This process has been shown to yield high conversion rates of m-toluic acid (over 99%) with good selectivity for the desired 2-nitro-3-methylbenzoic acid isomer (around 75-80%). patsnap.com The particle size of the m-toluic acid powder and the reaction temperature are important parameters to control for optimal results. google.compatsnap.com

For the synthesis of this compound, a similar nitration strategy would be applied to a deuterated m-toluic acid precursor, specifically m-toluic acid-d3. The optimization of the nitration conditions, such as temperature, reaction time, and the concentration of nitric acid, would be crucial to maximize the yield of the desired this compound isomer while minimizing the formation of other nitrated byproducts. researchgate.net The solubility of the various mononitro-substituted isomers in different solvents is an important consideration for the subsequent purification process. researchgate.net

An alternative synthetic route to 2-nitro-3-methylbenzoic acid involves the oxidation of 2-nitro-m-xylene. google.com This method utilizes a chromic acid oxidizing agent in the presence of sulfuric acid. google.com To synthesize the deuterated analog via this route, one would need to start with a deuterated 2-nitro-m-xylene, where the methyl group at the 3-position is deuterated.

Purification and Isolation Techniques for High Isotopic Purity

Following the synthesis of this compound, a multi-step purification process is necessary to isolate the compound with the desired high isotopic purity.

Common techniques include:

Recrystallization: This is a fundamental technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the solvent. For 2-nitro-3-methylbenzoic acid, a related synthesis mentions adding water to the reaction mixture and filtering to obtain the product, suggesting that recrystallization from an aqueous or mixed-solvent system could be effective. patsnap.com

Chromatography: Techniques such as column chromatography are highly effective for separating compounds with very similar properties. By using a suitable stationary phase and a carefully selected mobile phase, it is possible to separate the desired deuterated compound from its non-deuterated and partially deuterated counterparts.

Distillation: For volatile compounds, distillation can be a viable purification method. However, for a solid like this compound, this is less applicable unless it can be derivatized to a more volatile form.

The assessment of isotopic purity is a crucial final step. High-resolution mass spectrometry (HRMS) is a powerful analytical technique for determining the isotopic composition of a sample with high sensitivity and accuracy. nih.gov

Interactive Data Table: Purification Techniques

| Technique | Principle | Applicability to this compound | Key Considerations |

| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | High | Solvent selection is crucial for effective purification. |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | High | Can separate isotopologues, but may require optimization. |

| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. | High | Offers excellent separation but may be costly for large scales. |

Challenges and Innovations in Deuterated Compound Synthesis for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of isotopically labeled compounds like 2-Nitro-m-toluic acid-d3, specific NMR methods are utilized to confirm the position and extent of deuteration, as well as to provide a complete structural assignment.

Deuterium NMR (²H NMR) for Direct Confirmation of Methyl Group Deuteration and Site Specificity

Deuterium (²H) NMR spectroscopy offers a direct and unequivocal method for confirming the incorporation of deuterium into a molecule. Since the natural abundance of deuterium is very low (approximately 0.015%), a ²H NMR spectrum of an unlabeled compound will show no significant signals. However, for this compound, a distinct resonance corresponding to the deuterated methyl group (CD₃) will be observed.

The chemical shift of the deuterium signal in the ²H NMR spectrum is nearly identical to that of the corresponding proton signal in the ¹H NMR spectrum of the unlabeled compound. This allows for the direct confirmation of the site of deuteration. The presence of a single resonance in the aliphatic region of the ²H NMR spectrum of this compound confirms that the deuterium labeling is specific to the methyl group. The integral of this signal can be used to quantify the level of deuteration. Furthermore, the quadrupolar nature of the deuterium nucleus results in broader lines compared to proton signals, a characteristic feature of ²H NMR. Time-resolved ²H NMR spectroscopy can also be a versatile tool for monitoring reaction kinetics. rsc.org

Proton NMR (¹H NMR) for Residual Protium (B1232500) Content and Aromatic Proton Assignments

While ²H NMR confirms the presence of deuterium, Proton (¹H) NMR is crucial for determining the isotopic purity and for assigning the signals of the remaining protons in the molecule. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl group protons will be significantly diminished or absent, depending on the isotopic enrichment. Any small, residual signal in this region can be integrated to precisely quantify the amount of non-deuterated (protium) impurity.

Carbon-13 NMR (¹³C NMR) and Its Application in Deuterated Systems

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In the case of this compound, the ¹³C NMR spectrum will exhibit characteristic changes due to the presence of deuterium. The carbon atom of the deuterated methyl group (CD₃) will show a multiplet signal due to coupling with the three deuterium nuclei (a septet, following the 2nI+1 rule where n=3 and I=1 for deuterium). blogspot.com This multiplet is a definitive indicator of the CD₃ group.

Furthermore, the chemical shift of the deuterated carbon is slightly shifted upfield compared to the corresponding non-deuterated carbon. This "isotope effect" is a well-documented phenomenon. blogspot.com The signals of the carbon atoms adjacent to the site of deuteration may also experience smaller, long-range isotope effects. nih.gov The absence of a strong Nuclear Overhauser Effect (NOE) for the deuterated carbon results in a signal of lower intensity compared to protonated carbons, which can also be a useful diagnostic feature. olemiss.edu

| Carbon Position | Expected ¹³C Chemical Shift (ppm) | Multiplicity (due to ¹H coupling) | Expected Change in Deuterated System |

| Carboxyl (C=O) | ~168 | Singlet | Minimal change |

| C-1 | ~135 | Singlet | Possible small upfield shift |

| C-2 (with NO₂) | ~150 | Singlet | Minimal change |

| C-3 (with CD₃) | ~140 | Singlet | Small upfield shift |

| C-4 | ~130 | Doublet | Minimal change |

| C-5 | ~125 | Doublet | Minimal change |

| C-6 | ~132 | Doublet | Minimal change |

| Methyl (CD₃) | ~20 | Quartet | Septet, upfield shift, lower intensity |

Advanced Multi-Nuclear NMR Techniques for Structural Elucidation

For a comprehensive structural analysis, advanced multi-nuclear NMR experiments are often employed. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between protons and carbons, confirming the connectivity of the molecule.

HSQC: This experiment correlates directly bonded proton and carbon atoms. In the case of this compound, an HSQC spectrum would show correlations between the aromatic protons and their directly attached carbons. The absence of a correlation for the methyl carbon further confirms its deuteration.

HMBC: This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). An HMBC spectrum can be used to confirm the relative positions of the substituents on the aromatic ring by observing correlations between the aromatic protons and the carboxyl carbon, the nitro-group bearing carbon, and the methyl-group bearing carbon.

These advanced techniques provide an unambiguous and complete assignment of all proton and carbon signals, leaving no doubt as to the structure and isotopic labeling of this compound.

Mass Spectrometry (MS) for Molecular and Isotopic Identification

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It is particularly powerful for confirming the molecular weight of a compound and for analyzing its isotopic composition. nih.gov

For this compound, the mass spectrum will show a molecular ion peak (M⁺) that is three mass units higher than that of its non-deuterated counterpart. This mass shift is a direct consequence of the three deuterium atoms replacing three protium atoms in the methyl group. The fragmentation pattern observed in the mass spectrum can also provide structural information, and the masses of the fragment ions will reflect the presence of the deuterium label.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of Deuterated Isotopologues

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. rsc.org This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS can be used to confirm the exact mass of the deuterated isotopologue, distinguishing it from any other potential isobaric interferences.

The precise mass measurement obtained from HRMS serves as a definitive confirmation of the identity and isotopic enrichment of the compound. This level of accuracy is crucial for quantitative studies where this compound is used as an internal standard.

| Ion | Elemental Composition (Unlabeled) | Exact Mass (Unlabeled) | Elemental Composition (d3-labeled) | Exact Mass (d3-labeled) |

| [M]⁺ | C₈H₇NO₄ | 181.0375 | C₈H₄D₃NO₄ | 184.0564 |

| [M-OH]⁺ | C₈H₆NO₃ | 164.0348 | C₈H₃D₃NO₃ | 167.0537 |

| [M-NO₂]⁺ | C₈H₇O₂ | 135.0446 | C₈H₄D₃O₂ | 138.0635 |

The data presented in these tables are illustrative and may vary slightly depending on the specific instrumentation and experimental conditions.

Quantitative Isotope Ratio Mass Spectrometry for Deuterium Enrichment Level

Quantitative Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the isotopic composition of elements within a sample. In the context of this compound, IRMS is employed to ascertain the precise level of deuterium enrichment in the methyl group. This is a critical quality control parameter, as the accuracy of quantitative methods using this standard is directly dependent on knowing its isotopic purity.

The general principle involves the ionization of the analyte and the subsequent separation of ions based on their mass-to-charge ratio (m/z). For this compound, the molecular ion will have a different mass than its non-deuterated counterpart, 2-Nitro-m-toluic acid. lgcstandards.com By comparing the intensity of the ion signals corresponding to the deuterated and non-deuterated isotopologues, the deuterium enrichment level can be accurately calculated.

A common method for determining deuterium enrichment involves gas chromatography-mass spectrometry (GC-MS). nih.gov While specific protocols for this compound are not extensively published, a general procedure would involve:

Sample Preparation: A solution of the this compound is prepared.

Chromatographic Separation: The sample is injected into a gas chromatograph to separate the compound from any potential impurities.

Mass Spectrometric Analysis: The eluted compound is introduced into the mass spectrometer. The instrument measures the relative abundance of the different mass isotopomers.

The deuterium enrichment is then calculated from the measured ion ratios. For instance, the enrichment of water with deuterium can be determined by measuring the M4/M3 ratio of [U-13C3]acetone after isotopic exchange. nih.gov A similar principle would be applied to this compound, where the mass difference due to the three deuterium atoms would be the basis for quantification.

Table 1: Hypothetical Mass Spectrometry Data for Deuterium Enrichment Analysis of this compound

| Isotopologue | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z | Relative Abundance (%) |

| Non-deuterated | C₈H₇NO₄ | 181.15 | 181 | 1.5 |

| Deuterated (d3) | C₈H₄D₃NO₄ | 184.17 | 184 | 98.5 |

Note: This table is illustrative and represents idealized data for a highly enriched sample.

Application of this compound as a Stable Isotope Internal Standard in Quantitative Chemical Analysis

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.govnih.gov this compound is an ideal stable isotope internal standard for the quantification of its non-deuterated analog, 2-Nitro-m-toluic acid, and related compounds. lgcstandards.com

The primary advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest. nih.gov This similarity ensures that the internal standard and the analyte behave nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer. scispace.com Any loss of analyte during sample processing or variations in instrument response will be mirrored by the internal standard, allowing for accurate correction and precise quantification. nih.gov

The use of this compound as an internal standard involves the following steps:

A known amount of the deuterated standard is added to the sample at the beginning of the analytical procedure.

The sample is then processed, which may include extraction, purification, and derivatization.

The final extract is analyzed by LC-MS or GC-MS.

The analyte concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

The implementation of a stable isotope-labeled internal standard like this compound can significantly improve the precision and accuracy of a quantitative method. scispace.com

Table 2: Comparison of Analytical Performance with and without a Stable Isotope Labeled (SIL) Internal Standard

| Performance Metric | Using Analog Internal Standard | Using SIL Internal Standard (e.g., this compound) |

| Mean Bias | 96.8% | 100.3% |

| Standard Deviation | 8.6% | 7.6% |

Source: Adapted from a comparative study on the use of analogous versus SIL internal standards. scispace.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Deuterium Substitution Effects

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. researchgate.netnih.gov The substitution of hydrogen with deuterium in 2-Nitro-m-toluic acid leads to predictable and informative changes in its vibrational spectra.

The vibrational frequencies of a molecule are determined by the masses of the atoms and the strength of the chemical bonds between them. The heavier mass of deuterium compared to hydrogen results in a decrease in the vibrational frequency of the C-D bonds relative to the C-H bonds. This isotopic shift is a key feature in the IR and Raman spectra of this compound.

Studies on related nitrobenzoic acids have provided a basis for assigning the vibrational modes of the parent molecule. researchgate.net The main vibrational bands of the nitro group (NO₂), the carboxylic acid group (COOH), and the benzene (B151609) ring have been identified. researchgate.netnih.gov Upon deuteration of the methyl group, the most significant spectral changes are expected in the regions corresponding to the C-H stretching and bending vibrations of the methyl group.

Analysis of Deuterium-Carbon Bond Vibrational Frequencies and Spectral Shifts

The substitution of the three hydrogen atoms of the methyl group in 2-Nitro-m-toluic acid with deuterium atoms creates C-D bonds. The analysis of the vibrational frequencies of these bonds provides a clear spectroscopic signature of deuteration.

The stretching vibrations of C-H bonds in a methyl group typically appear in the range of 2850-3000 cm⁻¹ in the IR and Raman spectra. Due to the increased reduced mass of the C-D oscillator, the C-D stretching vibrations are expected to shift to a lower frequency, typically in the range of 2100-2250 cm⁻¹. This significant shift provides a distinct and often uncongested spectral window to confirm the presence and study the environment of the deuterated methyl group.

Similarly, the bending vibrations of the methyl C-H bonds (scissoring, rocking, wagging, and twisting) will also shift to lower wavenumbers upon deuteration. For example, the symmetric and asymmetric bending vibrations of a CH₃ group, typically observed around 1375 cm⁻¹ and 1450 cm⁻¹ respectively, will be replaced by C-D₃ bending modes at lower frequencies.

Table 3: Expected Vibrational Frequency Shifts in this compound Compared to its Non-Deuterated Analog

| Vibrational Mode | Typical Frequency Range for C-H (cm⁻¹) | Expected Frequency Range for C-D (cm⁻¹) | Approximate Shift Factor (νC-H / νC-D) |

| Symmetric/Asymmetric Stretching | 2850 - 3000 | 2100 - 2250 | ~1.3 - 1.4 |

| Symmetric Bending | ~1375 | ~950 - 1050 | ~1.3 - 1.4 |

| Asymmetric Bending | ~1450 | ~1050 - 1150 | ~1.3 - 1.4 |

Note: The exact frequencies and shift factors can vary depending on the molecular environment and coupling with other vibrations.

Mechanistic Investigations Employing 2 Nitro M Toluic Acid D3 As a Mechanistic Probe

Elucidation of Organic Reaction Mechanisms Using Deuterium (B1214612) Kinetic Isotope Effects (KIE)

The substitution of hydrogen with its heavier isotope, deuterium, leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. This difference in vibrational energy can result in a change in the reaction rate when the bond to the isotope is broken or altered in the rate-determining step, an effect known as the deuterium kinetic isotope effect (KIE). The magnitude of the KIE (kH/kD) provides invaluable information about the reaction mechanism.

Distinguishing Rate-Determining Steps and Transition State Structures

The observation of a significant primary KIE (typically kH/kD > 2) when using 2-Nitro-m-toluic Acid-d3 indicates that the C-H(D) bond in the methyl group is being cleaved in the rate-determining step of the reaction. Conversely, the absence of a primary KIE (kH/kD ≈ 1) suggests that this bond cleavage occurs in a fast step, either before or after the rate-limiting step.

Furthermore, the magnitude of the KIE can offer insights into the geometry of the transition state. A linear and symmetric transition state for a hydrogen transfer reaction is expected to exhibit a maximal KIE. Deviations from this maximal value can suggest a more reactant-like or product-like transition state, or a non-linear transfer geometry. For instance, in a hypothetical oxidation of the methyl group of 2-Nitro-m-toluic Acid, the kH/kD value could help differentiate between a concerted mechanism with a symmetric transition state and a stepwise mechanism.

| Mechanistic Scenario | Expected Primary KIE (kH/kD) | Implication for this compound |

| C-D bond cleavage in the rate-determining step | > 2 | The reaction rate will be significantly slower for the deuterated compound. |

| C-D bond cleavage not in the rate-determining step | ≈ 1 | The reaction rate will be nearly identical for the deuterated and non-deuterated compounds. |

| Symmetric transition state for H/D transfer | High (approaching theoretical maximum) | Suggests a linear and centered transfer of the deuterium atom in the transition state. |

| Asymmetric transition state for H/D transfer | Lower than the theoretical maximum | Indicates an early or late transition state for the deuterium transfer. |

Probing Hydrogen Atom, Proton, or Hydride Transfer Pathways

The nature of the hydrogen species being transferred (proton, hydrogen atom, or hydride) can also be investigated using this compound. Each type of transfer is associated with a different potential energy surface and, consequently, a different expected range for the KIE. While significant overlap exists, the combination of KIE data with other mechanistic studies, such as computational modeling, can help to distinguish between these pathways. For example, in a reaction where the methyl group of 2-Nitro-m-toluic Acid acts as a hydride donor, a substantial primary KIE would be anticipated.

Studies on Nitration Mechanisms in Aromatic Systems

Electrophilic aromatic substitution, particularly nitration, is a fundamental reaction in organic chemistry. The use of isotopically labeled substrates like this compound can provide detailed information about the mechanism of this important transformation.

Impact of Deuteration on Regioselectivity and Reaction Rates

However, secondary kinetic isotope effects (kH/kD ≠ 1, but typically smaller than primary effects) can sometimes be observed. These effects arise from changes in hybridization or steric environment at the deuterated center during the reaction. While often small, precise measurements of these secondary effects can provide subtle details about the transition state leading to the sigma complex.

More significantly, deuteration can potentially influence the regioselectivity of the nitration. While the electronic directing effects of the nitro and carboxylic acid groups are dominant, the subtle electronic and steric differences between a -CH3 and a -CD3 group could lead to minor, yet measurable, changes in the product distribution (i.e., the ratio of different nitrated isomers).

| Parameter | Expected Effect of Deuteration in Nitration of 2-Nitro-m-toluic Acid | Rationale |

| Reaction Rate | Minimal to no primary kinetic isotope effect (kH/kD ≈ 1). | The rate-determining step is the formation of the sigma complex, not C-H(D) bond cleavage. |

| Regioselectivity | Potentially minor changes in the ratio of nitrated isomers. | Subtle differences in the electronic and steric properties of the -CD3 group compared to -CH3. |

Role of the Deuterated Methyl Group in Electronic and Steric Effects During Electrophilic Aromatic Substitution

The deuterated methyl group (-CD3) is known to be slightly more electron-donating than a protio-methyl group (-CH3) due to hyperconjugation. This small electronic difference could, in principle, affect the rate of electrophilic attack on the aromatic ring. However, in the case of 2-nitro-m-toluic acid, the strong deactivating effects of the nitro and carboxyl groups would likely overshadow this subtle effect.

Sterically, the C-D bond is slightly shorter than the C-H bond. This could lead to minor differences in the steric hindrance presented by the methyl group during the approach of the electrophile. Again, these effects are expected to be small but could be probed through careful competitive nitration experiments between 2-nitro-m-toluic acid and its deuterated analog.

Tracer Studies in Chemical and Biosynthetic Pathways

Beyond kinetic studies, this compound can serve as an isotopic tracer to follow the fate of the molecule or its fragments through complex chemical or biosynthetic pathways. By incorporating a stable isotopic label, the compound can be introduced into a system, and its transformation products can be identified using mass spectrometry or NMR spectroscopy.

In a chemical context, if this compound is subjected to a series of reactions, the presence and position of the deuterium label in the final products can confirm the proposed reaction sequence and rule out alternative mechanisms that would involve the loss or scrambling of the label.

In a biosynthetic setting, if this compound were a potential precursor to a natural product in a microorganism, feeding the labeled compound to the organism and then analyzing the isolated natural product for deuterium incorporation would provide direct evidence for its role in the biosynthetic pathway. The position of the deuterium atoms in the final product would further illuminate the specific enzymatic transformations that have occurred.

Tracking Molecular Transformations and the Fate of Specific Substrates

The primary advantage of using a deuterated compound like this compound lies in the ability to distinguish it from its non-deuterated counterpart using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This distinction is crucial for tracking the fate of the molecule in a complex reaction mixture or a biological system.

Detailed Research Applications (Hypothetical)

To illustrate how this compound could be used, consider a hypothetical study investigating the metabolism of 2-nitro-m-toluic acid in a microbial culture. The researchers would introduce this compound to the culture medium and monitor its transformation over time. By periodically sampling the medium and analyzing the components by Liquid Chromatography-Mass Spectrometry (LC-MS), they could identify metabolites that retain the deuterium label.

For instance, if the bacterium metabolizes the methyl group, the resulting products would show a corresponding change in their mass-to-charge ratio (m/z) in the mass spectrum. If the methyl group is oxidized to a carboxylic acid, the resulting metabolite, 2-nitroisophthalic acid, would still contain the deuterium-labeled carbon, allowing for its unambiguous identification.

The following interactive data table represents hypothetical data from such an experiment, demonstrating the relative abundance of this compound and its potential metabolites over a 48-hour period.

| Time (hours) | This compound (%) | Metabolite A (Hypothetical) (%) | Metabolite B (Hypothetical) (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 12 | 75 | 20 | 5 |

| 24 | 40 | 45 | 15 |

| 36 | 15 | 60 | 25 |

| 48 | 5 | 65 | 30 |

This table is a hypothetical representation of data to illustrate the application of this compound in a metabolic study.

Furthermore, the kinetic isotope effect (KIE) can be investigated using this compound. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. If the C-D bond of the methyl group is broken in the rate-determining step of a reaction, the reaction will proceed more slowly than the corresponding reaction with the C-H bond. By comparing the reaction rates of this compound and its non-deuterated analog, researchers can gain insight into the transition state of the reaction and confirm whether the methyl group is directly involved in the rate-limiting step.

A hypothetical study on the enzymatic degradation of 2-nitro-m-toluic acid could yield the following KIE data:

| Substrate | Initial Reaction Rate (μM/s) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| 2-Nitro-m-toluic Acid | 1.5 | 2.5 |

| This compound | 0.6 |

This table presents hypothetical data illustrating the kinetic isotope effect in an enzymatic reaction.

Applications of 2 Nitro M Toluic Acid D3 in Advanced Chemical Research Methodologies

Utilization as a Building Block in the Synthesis of Other Deuterated Compounds

The presence of a deuterium-labeled methyl group makes 2-Nitro-m-toluic Acid-d3 a valuable starting material for creating more complex deuterated molecules. hbni.ac.inresearchgate.net This is particularly significant in fields like medicinal chemistry and materials science, where isotopic labeling can alter and probe molecular properties. acs.org

Derivatization to Form Novel Deuterium-Labeled Scaffolds for Research

This compound can be chemically modified to produce new molecular frameworks where the deuterium (B1214612) label is retained. uea.ac.uk These novel scaffolds are instrumental in research areas that require precise structural modifications. For instance, derivatization can lead to the formation of deuterated phenylacetic acids and benzoic acids through catalytic processes. acs.org The synthesis of such derivatives often involves multi-step reactions where the initial deuterated compound is transformed into a more complex structure. biomedres.us

Precursor for Complex Labeled Molecular Architectures in Organic Synthesis

As a precursor, this compound is foundational in the construction of intricate molecular architectures. nih.gov Organic synthesis methodologies can utilize this compound to introduce a deuterated methyl group into larger, more complex molecules. cdnsciencepub.com The stability of the deuterium label throughout various reaction steps is a critical aspect of its utility. hbni.ac.in This approach has been used to create a variety of deuterated compounds, including those with applications in studying reaction mechanisms and as internal standards in analytical chemistry. acs.orgbiomedres.us

Role in Quantitative Analytical Method Development and Validation

The predictable mass shift introduced by the deuterium atoms in this compound makes it an excellent internal standard for quantitative analysis, particularly in mass spectrometry. acs.orgbuchem.com

Development of Isotope Dilution Mass Spectrometry (IDMS) Methods for Target Analytes

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the use of isotopically labeled internal standards. epa.gov this compound can be employed in the development of IDMS methods to accurately quantify the concentration of its non-deuterated counterpart or structurally similar analytes. amazonaws.com By adding a known amount of the deuterated standard to a sample, the ratio of the labeled to unlabeled compound can be measured by mass spectrometry, allowing for precise quantification that corrects for sample loss during preparation and analysis. epa.gov

Enhancing Accuracy and Precision in Complex Chemical Sample Analysis

The use of deuterated internal standards like this compound significantly improves the accuracy and precision of analytical measurements, especially in complex matrices such as biological or environmental samples. buchem.comepa.gov The labeled standard behaves almost identically to the analyte during extraction, chromatography, and ionization, minimizing variations and leading to more reliable results. acs.org This enhancement in analytical performance is crucial for applications ranging from environmental monitoring to clinical diagnostics. buchem.comepa.gov

Fundamental Research in Secondary Isotope Effects Beyond Kinetics

The substitution of hydrogen with deuterium can lead to subtle but measurable changes in molecular properties, known as secondary isotope effects. These effects are not limited to reaction rates (kinetic isotope effects) but also manifest in equilibria and other molecular characteristics. researchgate.net Studying these effects provides deep insights into molecular structure and reactivity. researchgate.netnih.gov For example, secondary deuterium isotope effects have been used to probe the transition states of enzymatic reactions and to understand the nature of chemical bonding. nih.govnih.gov Research on the acidity of carboxylic acids has shown that deuterium substitution can influence pKa values, providing a window into the electronic and steric environment of the molecule. researchgate.net

Interactive Data Table: Properties of 2-Nitro-m-toluic Acid

| Property | Value |

| Chemical Formula | C8H4D3NO4 |

| Molecular Weight | 184.17 g/mol |

| Unlabeled CAS Number | 5437-38-7 lgcstandards.com |

| Deuterated CAS Number | 93457-59-1 lgcstandards.com |

| Appearance | White to off-white solid |

Theoretical and Computational Investigations on 2 Nitro M Toluic Acid D3

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies of Deuterium (B1214612) Effects on Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the effects of isotopic substitution on molecular properties. acs.org DFT methods calculate the electronic structure of a molecule, providing access to energies, geometries, and a host of other properties with a favorable balance of accuracy and computational cost. acs.org For 2-Nitro-m-toluic Acid-d3, DFT studies can elucidate the changes in vibrational frequencies, geometric parameters, and electronic distribution that arise from the increased mass of the deuterated methyl group (-CD₃).

The primary influence of deuteration is on the vibrational modes of the molecule. Due to its greater mass, deuterium has a lower zero-point energy (ZPE) in a C-D bond compared to hydrogen in a C-H bond. This difference in ZPE can affect reaction barriers and equilibrium constants. pnas.org DFT calculations are essential for quantifying these subtle energetic differences and predicting their chemical consequences. rsc.org

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.netnih.gov Isotopic substitution provides a sensitive probe for these predictions. In the case of this compound, the most significant changes are expected in the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy: The vibrational frequency of a bond is dependent on the masses of the connected atoms. The substitution of hydrogen with deuterium in the methyl group leads to a predictable redshift (lowering of wavenumber) for stretching and bending modes involving these atoms. For instance, the C-H stretching vibrations typically appear around 2900-3000 cm⁻¹, whereas C-D stretches are found at significantly lower frequencies, approximately 2100-2200 cm⁻¹. DFT calculations can model these shifts with high accuracy. researchgate.net

Interactive Table: Predicted Vibrational Frequency Shifts Users can sort the table by clicking on the headers.

| Vibrational Mode | Typical Wavenumber (C-H) cm⁻¹ | Predicted Wavenumber (C-D) cm⁻¹ | Expected Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| Symmetric Stretch | ~2870 | ~2100 | ~ -770 |

| Asymmetric Stretch | ~2960 | ~2200 | ~ -760 |

| Bending (Scissoring) | ~1450 | ~1050 | ~ -400 |

NMR Spectroscopy: Isotopic substitution also induces small changes in NMR chemical shifts, known as isotope shifts. aip.org Primary isotope shifts occur at the site of substitution, while secondary shifts are observed at neighboring nuclei. Although the electronic structure is largely unchanged under the Born-Oppenheimer approximation, the altered vibrational averaging of molecular geometry and shielding tensors in the deuterated species leads to these measurable differences. aip.orgosti.gov Efficient computational methods have been developed to calculate these NMR isotopic shifts, providing a fine-grained tool for structural analysis. aip.org For this compound, small upfield shifts would be anticipated for the carbons of the aromatic ring adjacent to the -CD₃ group.

The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction if the C-H bond is broken or formed in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry. acs.org Computational modeling, especially with DFT, allows for the calculation of transition state (TS) structures and energies, providing direct insight into KIEs. acs.org

For reactions involving the methyl group of this compound, such as hydrogen atom transfer or proton abstraction, a primary KIE would be expected. The C-D bond is stronger and has a lower ZPE than the C-H bond, meaning more energy is required to break it. pnas.org This results in a slower reaction rate for the deuterated compound (kH/kD > 1).

Interactive Table: Representative Kinetic Isotope Effects (KIEs) This table presents typical KIE values for different reaction types involving C-H/C-D bond cleavage.

| Reaction Type | Mechanism | Typical kH/kD at 298 K | Computational Insight |

|---|---|---|---|

| Proton Transfer | C-H/D bond cleavage is rate-limiting | 3 - 8 | Transition state involves linear transfer |

| Hydrogen Atom Transfer | Radical abstraction of H/D atom | ~10 or higher | Significant contribution from quantum tunneling |

| C-H Activation | Organometallic insertion into C-H/D bond | 2 - 5 | Can be the rate-limiting step in catalysis snnu.edu.cn |

Quantum mechanical tunneling can also play a crucial role, especially in hydrogen transfer reactions. pnas.org Since deuterium is heavier, it is less likely to tunnel through a reaction barrier, which can lead to exceptionally large KIEs, sometimes exceeding 50 at room temperature. pnas.org Computational models that incorporate tunneling corrections are therefore essential for accurately predicting reaction rates for deuterated species. pnas.org

Molecular Dynamics Simulations for Deuterium-Containing Systems and Their Interactions

While quantum chemical calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. umaryland.edu MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system. aip.org

For this compound, MD simulations can be used to study:

Solvation: How the molecule interacts with solvent molecules and how deuteration might subtly affect its solubility and aggregation behavior. ucl.ac.uk

Intermolecular Interactions: The formation of hydrogen-bonded dimers, a common feature of carboxylic acids, and how the dynamics of these dimers are affected by the deuterated methyl group. researchgate.netucl.ac.uk

Integrating MD simulations with experimental techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has proven to be a powerful approach for understanding the conformational dynamics of complex biological systems. nih.gov While this compound is a small molecule, the principles of using MD to interpret experimental data are broadly applicable. However, standard molecular mechanics force fields may need re-parameterization to accurately capture the effects of deuteration, as they might not correctly describe the isotopic-dependent vibrations otherwise. osti.gov

Advanced Computational Tools for Simulating Isotopic Perturbation

The accurate simulation of isotopic effects often requires specialized computational tools and methodologies that go beyond standard approximations.

Path Integral Molecular Dynamics (PIMD): For systems where nuclear quantum effects like ZPE and tunneling are critical, PIMD provides a more accurate description than classical MD. arxiv.org PIMD methods treat nuclei as quantum particles and are considered the gold standard for simulating isotope effects in condensed phases, such as calculating the free energy change associated with H/D substitution in liquid water. arxiv.org

Vibrational Perturbation Theory (VPT2): Standard DFT calculations often rely on a harmonic approximation for vibrations. For higher accuracy in predicting spectroscopic parameters, second-order vibrational perturbation theory (VPT2) is used to account for anharmonicity. aip.org Difference-dedicated VPT2 (DD-VPT2) is a recently developed, highly efficient method for computing NMR isotopic shifts by focusing calculations only on the parts of the molecule affected by the isotopic substitution. aip.org

Integrated Software Suites: Modern computational chemistry relies on integrated software packages that implement these advanced methods. Programs like QuantumESPRESSO, CP2K, SIESTA, and ABINIT offer robust platforms for performing DFT calculations on molecules and materials. silicostudio.com For post-processing and analysis of MD simulations, tools like PLUMED are widely used. ucl.ac.uk These tools enable researchers to model complex chemical systems and predict the consequences of isotopic perturbation with increasing accuracy.

Future Research Directions and Unexplored Avenues for 2 Nitro M Toluic Acid D3

Innovation in Cost-Effective and Efficient Deuteration Technologies for Complex Molecules

The widespread use of complex deuterated molecules like 2-Nitro-m-toluic Acid-d3 is often hampered by the high cost and complexity of their synthesis. acs.org Future research will critically focus on developing more economical and efficient deuteration methods.

Current deuteration techniques often involve expensive reagents and complex, multi-step syntheses. acs.orgchinesechemsoc.org A significant area of innovation lies in the development of novel catalytic systems. For instance, exploring catalysts based on earth-abundant metals as alternatives to precious metals like iridium could dramatically reduce costs. uni-rostock.de Additionally, the use of inexpensive and readily available deuterium (B1214612) sources, such as heavy water (D₂O), is a key strategy being pursued. chinesechemsoc.orgresearchgate.net

Recent advancements have shown promise in areas like:

Metal-catalyzed Hydrogen Isotope Exchange (HIE): This approach allows for the direct replacement of C-H bonds with C-D bonds. rsc.org Research into new ligands and transition metal catalysts can enhance the efficiency and selectivity of this process for complex aromatic compounds. uni-rostock.dersc.org

Electrochemical Deuteration: This method offers a mild and environmentally friendly alternative to traditional chemical reductions, avoiding the need for metal catalysts and hazardous reagents. chinesechemsoc.org

Flow Chemistry: This technique can improve the efficiency, scalability, and safety of deuteration reactions by offering precise control over reaction parameters and minimizing the decomposition of sensitive molecules. ansto.gov.au

Future efforts will likely focus on optimizing these and other emerging technologies to make the synthesis of specifically labeled compounds like this compound more accessible for a broader range of scientific applications. acs.orgsvchembiotech.com

Expanded Scope of Mechanistic Studies with Tailored Deuterated Probes

Deuterium-labeled compounds are invaluable for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). symeres.comunam.mx The replacement of a hydrogen atom with a deuterium atom can significantly alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. unam.mxlibretexts.org This makes this compound an ideal probe for investigating a variety of chemical and biological transformations.

Future research will leverage this compound in more intricate mechanistic studies, including:

Distinguishing between Reaction Pathways: Isotopic labeling can provide definitive evidence to differentiate between proposed reaction mechanisms. researchgate.net For example, in palladium-catalyzed reactions, the retention or loss of deuterium can distinguish between C-H activation and aminopalladation pathways. researchgate.net

Probing Enzyme Active Sites and Mechanisms: In enzymology, KIE studies using deuterated substrates can reveal the nature of enzymatic transition states and the degree to which C-H bond cleavage is rate-limiting. nih.govnih.gov This is particularly relevant for enzymes like cytochromes P450, which are crucial in drug metabolism. nih.govnih.gov

Investigating Complex Catalytic Cycles: The precise placement of deuterium in a molecule like this compound allows for the detailed investigation of individual steps within complex catalytic cycles, providing insights that are not obtainable with unlabeled compounds. researchgate.net

By designing experiments with specifically tailored deuterated probes, researchers can gain a deeper and more nuanced understanding of reaction mechanisms at the molecular level. escholarship.orgscispace.com

Integration of this compound into Multidisciplinary Research Platforms

The utility of this compound extends beyond fundamental chemistry. Its integration into multidisciplinary research platforms will be crucial for addressing complex scientific questions in fields such as materials science, pharmacology, and environmental science.

Key areas for integration include:

Pharmaceutical Research and Drug Development: Deuterated compounds are increasingly used to improve the pharmacokinetic properties of drugs by slowing down their metabolism. acs.orgnih.govnih.gov this compound can serve as a building block for synthesizing deuterated drug candidates or as an internal standard in metabolic studies. acs.orgmarquette.edu

Materials Science: Deuteration can enhance the performance and lifetime of organic light-emitting diodes (OLEDs). acs.org The incorporation of deuterated aromatic compounds like this compound into organic electronic materials is a promising area of research.

Metabolomics and Systems Biology: Stable isotope labeling is a cornerstone of metabolomics research, enabling the tracing of metabolic pathways and the quantification of metabolites. creative-proteomics.com this compound could be used to study the metabolic fate of nitroaromatic compounds, which are relevant in both biological and environmental contexts. symeres.comcreative-proteomics.com

NMR Spectroscopy: Deuterated compounds are essential for advanced NMR studies, helping to simplify complex spectra and enabling the detailed structural characterization of biomolecules and their interactions. symeres.comclearsynth.com

The availability of well-characterized deuterated building blocks like this compound will facilitate its adoption across these diverse scientific disciplines, fostering new collaborations and discoveries.

Discovery of Novel Applications Based on Specific Deuterium Isotope Effects on Reactivity and Selectivity in Emerging Chemical Transformations

The primary kinetic isotope effect is a well-established phenomenon. However, the more subtle secondary isotope effects and the influence of deuterium on reaction selectivity are less explored but hold significant potential for discovering novel applications.

Future research in this area could focus on:

Controlling Reaction Selectivity: The presence of deuterium can sometimes alter the regioselectivity or stereoselectivity of a chemical reaction. unam.mx Investigating these effects in emerging chemical transformations could lead to new synthetic strategies for creating complex molecules with high precision.

Modulating Reaction Outcomes in Multicomponent Reactions (MCRs): MCRs are powerful tools for generating molecular diversity. beilstein-journals.org Studying the impact of using deuterated starting materials, such as derivatives of this compound, in MCRs could reveal unexpected reaction pathways and lead to the synthesis of novel deuterated compound libraries. beilstein-journals.org

Exploring Isotope Effects in Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool in organic synthesis. uni-rostock.de Investigating deuterium isotope effects in these light-driven reactions could provide new insights into their mechanisms and open up possibilities for controlling their outcomes.

Developing New Isotope-Sensitive Chemical Tools: The unique reactivity of deuterated compounds could be harnessed to develop new chemical probes and sensors that are sensitive to specific enzymatic or chemical environments.

By systematically studying the influence of deuterium on the reactivity and selectivity of a broad range of chemical reactions, researchers can unlock the full potential of isotopically labeled compounds like this compound and pave the way for new and innovative applications.

Q & A

Q. How to troubleshoot signal overlap in ¹H NMR spectra when deuterated this compound is used in complex biological mixtures?

- Methodological Answer : Apply ²H-filtered NMR experiments (e.g., ²H-decoupled ¹H NMR) to suppress signals from deuterated compounds. Alternatively, use diffusion-ordered spectroscopy (DOSY) to separate components by molecular weight. For low-concentration targets, employ cryoprobes or dynamic nuclear polarization (DNP) to enhance sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.